2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde: is an organic compound with the molecular formula C11H7FN2O It is a pyrimidine derivative, characterized by the presence of a fluorophenyl group at the 2-position and a formyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.
Fluorophenyl Group Introduction: The fluorophenyl group is introduced at the 2-position of the pyrimidine ring using a suitable fluorinating agent.
Formyl Group Introduction: The formyl group is introduced at the 5-position of the pyrimidine ring through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid
Reduction: 2-(2-Fluorophenyl)pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, which can react with nucleophilic sites in biological molecules. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde
- 2-(2-Bromophenyl)pyrimidine-5-carbaldehyde
- 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde
Comparison: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCPJUYLLRHTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589783 |
Source
|
Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946707-17-1 |
Source
|
Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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